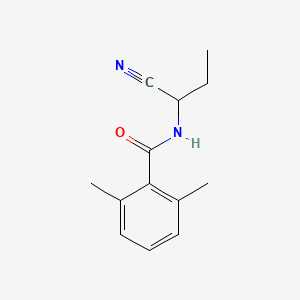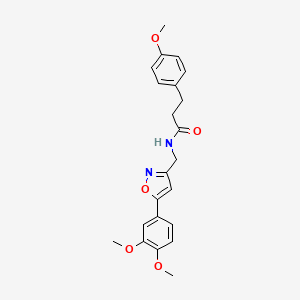![molecular formula C15H10ClN5O3 B2761522 7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040694-64-1](/img/structure/B2761522.png)
7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a triazole ring, and a quinazoline ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The presence of the triazole ring, which contains two carbon and three nitrogen atoms, allows it to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds, such as this one, are known to participate in a variety of chemical reactions due to their versatile chemical structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Facile Synthesis of Enol Type Acyl Cyanides : A study demonstrated the synthesis of related compounds via a 1,3-dipolar cycloaddition reaction, highlighting the potential of these molecules for further chemical transformations. The tautomeric character and deuterium exchange of vinyl protons were described, providing insight into the chemical behavior of these compounds (Kurasawa et al., 1993).
Biological Activities
- Antitumor Properties : Research on imidazotetrazines, a structurally related class, showed that certain derivatives have curative activity against leukemia, suggesting potential anticancer applications of similar compounds (Stevens et al., 1984).
- Adenosine Receptor Antagonism : Derivatives of triazoloquinazoline, similar to the compound , were found to be selective for the human A3 receptor subtype, indicating potential therapeutic applications in diseases where adenosine receptor modulation is beneficial (Kim et al., 1996).
- Antibacterial and Antifungal Activity : A study on pyrazoline and triazole derivatives bearing a quinazoline moiety, similar to the target compound, showed significant antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (Hassan, 2013).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Triazole compounds have been found to show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3/c16-8-3-4-11-10(6-8)14(22)18-13-12(19-20-21(11)13)15(23)17-7-9-2-1-5-24-9/h1-6,20H,7H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWWIZIBDGBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

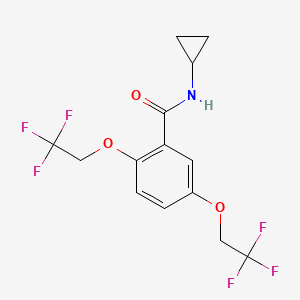

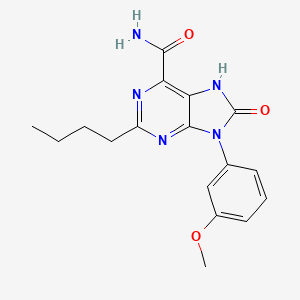

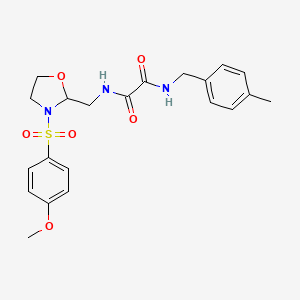
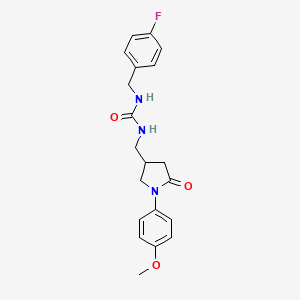
![[2-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2761451.png)
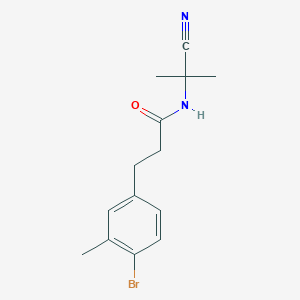
![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)
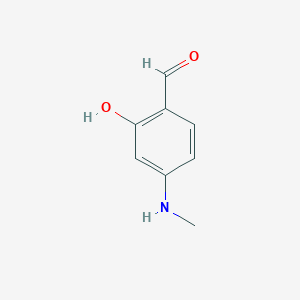
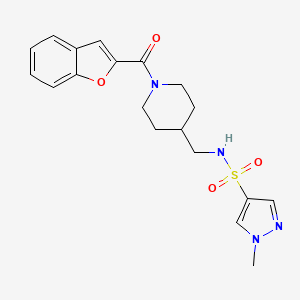
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)
